molecular formula C16H18O3 B5172152 1-methoxy-4-(3-phenoxypropoxy)benzene

1-methoxy-4-(3-phenoxypropoxy)benzene

Cat. No.: B5172152
M. Wt: 258.31 g/mol
InChI Key: LOAGRGQLLLTWDS-UHFFFAOYSA-N
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Description

1-Methoxy-4-(3-phenoxypropoxy)benzene is a synthetic aromatic ether characterized by a central benzene ring substituted with a methoxy group (-OCH₃) at the para position and a 3-phenoxypropoxy chain (-O-(CH₂)₃-O-C₆H₅) at the adjacent para position. For instance, similar compounds are synthesized via palladium-catalyzed cross-coupling or nickel-mediated allylic ether reactions .

Properties

IUPAC Name

1-methoxy-4-(3-phenoxypropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-17-14-8-10-16(11-9-14)19-13-5-12-18-15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAGRGQLLLTWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Key Properties/Activities Synthesis/Applications References
1-Methoxy-4-(3-phenoxypropoxy)benzene Methoxy, 3-phenoxypropoxy chain Likely high thermal stability due to extended ether chain Potential use in liquid crystals or polymers Inferred
Anethole (1-Methoxy-4-(1-propenyl)benzene) Methoxy, propenyl group Antimicrobial, antioxidant; dominant in Illicium verum extracts Natural flavoring agent; isomerized to trans-anethole
Methyl Chavicol (1-Methoxy-4-(2-propenyl)benzene) Methoxy, allyl group Precursor to trans-anethole via catalytic isomerization (89% selectivity) Studied for isomerization kinetics
1-Methoxy-4-(1-methylethyl)benzene Methoxy, isopropyl group Oxidized to hydroperoxides (73% yield) and ketones (11% yield) Model substrate for catalytic oxidation studies
1-Methoxy-4-(phenylethynyl)benzene Methoxy, phenylacetylene group Synthesized via Pd-catalyzed decarboxylative coupling (74% yield) Building block for conjugated materials
1-Methoxy-4-[3-(4-pentylcyclohexyl)propoxy]benzene Methoxy, cyclohexylpropoxy chain Enthalpy of fusion: 28.5 kJ/mol; phase transition at 45°C Liquid crystal applications

Reactivity and Functional Comparisons

  • Oxidation Behavior: 1-Methoxy-4-(1-methylethyl)benzene undergoes oxidation to form hydroperoxides and ketones, highlighting the sensitivity of alkyl substituents to radical-mediated oxidation .
  • Catalytic Isomerization: Methyl chavicol isomerizes to trans-anethole with 89% selectivity using K₂CO₃/Al₂O₃ catalysts, demonstrating the role of alkene geometry in biological activity .
  • Synthetic Routes: 1-Methoxy-4-(phenylethynyl)benzene is synthesized via palladium-catalyzed coupling, a method applicable to the target compound if propargyl or aryl halide precursors are used . Nickel-catalyzed allylic ether coupling (as in ) could also be adapted for introducing the phenoxypropoxy chain.

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